N-(3,4-dichlorophenyl)malonamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dichloroanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-6-2-1-5(3-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFJREKVJYACNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170272 | |
| Record name | N-(3,4-Dichlorophenyl)malonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-36-0 | |
| Record name | 3-[(3,4-Dichlorophenyl)amino]-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dichlorophenyl)malonamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017722360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,4-Dichlorophenyl)malonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Modulatory Approaches for N 3,4 Dichlorophenyl Malonamic Acid
Fundamental Synthetic Pathways for N-(3,4-Dichlorophenyl)malonamic Acid Synthesis
The foundational methods for synthesizing this compound typically involve the formation of an amide bond between an aniline (B41778) derivative and a malonic acid-based reagent.
Reaction of Malonic Acid Derivatives with 3,4-Dichloroaniline (B118046)
A primary and straightforward route to this compound involves the direct reaction of a suitable malonic acid derivative with 3,4-dichloroaniline. Malonic acid derivatives such as malonic acid mono-esters, malonyl chlorides, or even malonic acid itself can be employed. wikipedia.org The reaction hinges on the nucleophilic attack of the amino group of 3,4-dichloroaniline on an electrophilic carbonyl carbon of the malonic acid derivative.
When using malonyl chloride, the reaction is typically vigorous and may require control of the reaction temperature. The use of a mono-ester derivative often requires heat or a catalyst to proceed to completion. The general mechanism follows a standard nucleophilic acyl substitution pathway. A similar approach has been documented for the synthesis of related N-aryl amides, where an acid anhydride (B1165640) is reacted with an aniline in a suitable solvent like toluene. nih.gov
General Reaction Scheme: Malonic Acid Derivative + 3,4-Dichloroaniline → this compound + Byproduct
The choice of the malonic acid derivative influences the reaction conditions and the nature of the byproduct (e.g., HCl, an alcohol, or water).
One-Pot Syntheses via In-Situ Generated Malonyl Monoacyl Chloride Intermediates
To improve efficiency and simplify procedures, one-pot synthetic methods have been developed. A notable approach is the synthesis of N-arylmalonamic acids through the in-situ generation of a malonyl monoacyl chloride intermediate. researchgate.net This method avoids the isolation of the often-unstable malonyl monoacyl chloride.
The process typically involves the reaction of a monoalkyl malonate with a chlorinating agent, such as thionyl chloride, in an appropriate solvent. ijret.org This generates the reactive malonyl monoacyl chloride in-situ. Subsequently, 3,4-dichloroaniline is added to the same reaction vessel, where it reacts with the intermediate to form the final this compound product. This methodology has been shown to be a convenient and effective route for preparing various N-arylmalonamic acids. researchgate.net
| Parameter | Description | Reference |
| Strategy | One-pot synthesis | researchgate.net |
| Key Intermediate | Malonyl monoacyl chloride (generated in-situ) | researchgate.net |
| Reactants | Monoalkyl malonate, Chlorinating Agent, Aniline | researchgate.netijret.org |
| Advantage | Avoids isolation of unstable intermediates, improving convenience and efficiency. | researchgate.net |
Advanced Synthetic Techniques and Reaction Condition Optimization
To address the limitations of traditional methods, such as long reaction times and the use of hazardous solvents, advanced synthetic techniques have been explored. These methods focus on improving reaction efficiency, reducing environmental impact, and enhancing product yields.
Classical Heating Synthesis Methodologies
Conventional synthesis of this compound and related amides often relies on classical heating, typically by refluxing the reactants in a suitable solvent. For instance, the synthesis of a structurally related diamide (B1670390) involved dissolving the starting materials in pyridine (B92270) and adding a benzoyl chloride, followed by workup. prepchem.com In another case, the reaction of an acid anhydride and an aniline was facilitated by warming the mixture with stirring for over 30 minutes. nih.gov These methods are well-established but can require extended reaction times and significant energy consumption.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and amides. nih.govorgsyn.org The synthesis of N-aryl amides under microwave conditions often proceeds faster and with higher purity. nih.gov While a specific protocol for this compound is not detailed in the provided results, the general principles are widely applicable to amide bond formation.
Comparative Overview of Heating Methodologies
| Method | Typical Reaction Time | Energy Input | Advantages | Disadvantages |
| Classical Heating | Hours | High | Well-established, simple setup | Long reaction times, potential for side products |
| Microwave-Assisted | Minutes | Moderate | Rapid reactions, higher yields, increased purity | Requires specialized equipment |
Solid-State and Friction-Activated Synthesis Protocols
Mechanochemistry, which involves reactions induced by mechanical force (grinding or milling), represents a significant advancement in green chemistry. rsc.org These solid-state or friction-activated protocols are often performed in the absence of a solvent (solvent-free) or with minimal solvent (solvent-drop grinding), which reduces environmental pollution and cost. rsc.org
The mechanochemical synthesis of amides from carboxylic acids and amines can be achieved by ball milling or grinding the reactants together, sometimes with a coupling agent or a catalyst. rsc.orgacs.org For example, an efficient mechanochemical amidation has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh3) under solvent-drop grinding conditions at room temperature. rsc.org Another approach involves the direct thermo-mechanochemical coupling of carboxylic acids and amines without any activators or additives. rsc.org These methods are noted for being environmentally benign, rapid, and efficient, making them a promising alternative for the synthesis of this compound. rsc.orgrsc.org
Components of a Typical Mechanochemical Amidation
| Component | Role | Example | Reference |
| Carboxylic Acid | Reactant | Malonic Acid | rsc.org |
| Amine | Reactant | 3,4-Dichloroaniline | rsc.org |
| Activating Agent | Facilitates amide bond formation | 2,4,6-Trichloro-1,3,5-triazine (TCT) | rsc.org |
| Catalyst/Additive | Speeds up the reaction | Triphenylphosphine (PPh3) | rsc.org |
| Mechanical Force | Provides activation energy | Ball milling or grinding | rsc.orgacs.org |
Control over Stereochemical Outcomes in Derivative Synthesis
Achieving control over stereochemical outcomes in the synthesis of derivatives of this compound is crucial for investigating the differential biological activities of stereoisomers. While specific studies on the stereoselective synthesis of this compound derivatives are not extensively documented, general principles of asymmetric synthesis applied to related malonamic esters and malonic acids provide a framework for potential strategies.
Chiral Auxiliaries: One established method for inducing stereoselectivity is the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org For instance, commercially available chiral amines like (S)-(+)-1-cyclohexylethylamine and (R)-(+)-1-phenylethylamine can be used to synthesize chiral malonic acid amides. scielo.br In the context of this compound, a chiral auxiliary could be attached to the malonic acid precursor before the acylation of 3,4-dichloroaniline. Subsequent reactions at the prochiral methylene (B1212753) group would be influenced by the steric and electronic properties of the auxiliary, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the enantiomerically enriched product. 1,2-amino alcohols and their heterocyclic derivatives are another class of effective chiral auxiliaries in asymmetric synthesis. nih.gov
Phase-Transfer Catalysis: Enantioselective phase-transfer catalysis (PTC) represents another powerful tool for the asymmetric alkylation of malonic acid derivatives. rsc.orgfrontiersin.org This method involves the use of a chiral phase-transfer catalyst, such as a cinchona alkaloid-derived quaternary ammonium (B1175870) salt, to facilitate the reaction between a water-soluble nucleophile (the enolate of a malonamic ester) and a water-insoluble electrophile (an alkyl halide). rsc.orgfrontiersin.org The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that directs the approach of the electrophile to one face of the enolate, resulting in an enantiomerically enriched product. rsc.org For example, the phase-transfer catalytic alkylation of N,N-dialkylmalonamic tert-butyl esters has been shown to produce highly enantioselective (S)-mono-α-alkylated products with up to 96% enantiomeric excess (ee). rsc.org This approach could be adapted for derivatives of this compound by first esterifying the carboxylic acid and then performing the PTC alkylation.
Enzymatic Resolution: Enzymatic methods, such as the resolution of racemic mixtures, offer a highly selective means of obtaining chiral compounds. While not a method for controlling the initial synthetic outcome, it is a viable strategy for separating enantiomers. For example, pig liver esterase (PLE) is known to hydrolyze one enantiomer of a racemic ester at a much faster rate than the other, leading to the separation of a chiral acid and the unreacted chiral ester. usm.edu This technique has been applied to benzyl-substituted malonic esters, although with varying success in achieving high enantiomeric excess. usm.edu
Precursor Chemistry and Derivatization Strategies
The synthesis of this compound and its derivatives relies on the careful selection and functionalization of appropriate precursors. Key starting materials include malonic acid or its esters and substituted anilines.
Synthesis and Functionalization of Malonic Acid Precursors
Malonic acid and its esters, particularly diethyl malonate and dimethyl malonate, are fundamental building blocks in organic synthesis. wikipedia.orguobabylon.edu.iq They are valued for their activated methylene group, which is flanked by two electron-withdrawing carbonyl groups, making the α-protons acidic and readily removable by a base. wikipedia.org
A common laboratory-scale synthesis of malonic acid starts from chloroacetic acid, which is converted to cyanoacetic acid via nucleophilic substitution with sodium cyanide. Subsequent hydrolysis of the nitrile group yields malonic acid. orgsyn.org Industrially, malonic acid is often produced by the hydrolysis of its corresponding diesters. reddit.com
The functionalization of malonic acid precursors is diverse. The malonic ester synthesis allows for the alkylation of the α-carbon, leading to mono- and disubstituted acetic acids after hydrolysis and decarboxylation. wikipedia.orguobabylon.edu.iq This reaction typically involves deprotonation with a base like sodium ethoxide to form a stabilized enolate, which then acts as a nucleophile towards an alkyl halide. wikipedia.org To avoid transesterification, the alkoxide base used should match the alkoxy group of the ester. wikipedia.org
Furthermore, malonic acid derivatives can be prepared by the alkylation of a dialkyl malonate followed by a selective monohydrolysis of one of the ester groups to yield a mono-substituted malonic acid half oxyester (SMAHO). nih.gov Alternatively, monoesterification of a substituted malonic acid can provide access to a variety of ester derivatives. nih.gov
Utilization of Substituted Anilines in N-Acylation Reactions
The formation of the amide bond in this compound involves the N-acylation of 3,4-dichloroaniline. This reaction can be achieved by reacting the aniline with a suitable malonic acid derivative. One approach involves the in situ generation of a malonyl monoacyl chloride from malonic acid, which then reacts with the aniline. researchgate.net
A documented method for a related compound involves the reaction of diethyl malonate with 3,4-dichloroaniline. Boiling these reactants for an extended period has been shown to produce malonic acid bis(3,4-dichloroanilide), albeit in low yields. google.com To improve the yield and specificity of the mono-anilide, the reaction can be carried out in the presence of a stoichiometric amount of an alkali alcoholate, such as sodium ethoxide. google.com This process involves the initial formation of the alkali salt of the mono-ester mono-anilide, which can then be saponified to the desired malonic acid mono-anilide. google.com The reaction temperature is a critical parameter, as higher temperatures can lead to the formation of by-products. google.com
The general reactivity of anilines in N-acylation reactions is well-established, with numerous methods available for amide bond formation. These include the use of activating agents for the carboxylic acid or the conversion of the acid to a more reactive species like an acid chloride. nih.gov
Introduction of Reactive Methylene Groups for Subsequent Transformations
The methylene group in this compound and its ester derivatives is a reactive site that can be exploited for further chemical transformations. wikipedia.org This reactivity stems from its position between two carbonyl groups, which allows for the formation of a stabilized enolate ion upon deprotonation. wikipedia.org
One of the most significant reactions involving this reactive methylene group is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. wikipedia.org The initial product is an α,β-unsaturated compound, which can undergo subsequent reactions. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups is a carboxylic acid, as it often leads to decarboxylation. wikipedia.orgnih.gov This allows for the synthesis of cinnamic acid derivatives from malonic acid and aromatic aldehydes. bepls.com
The reactive methylene group can also be alkylated, as discussed in the context of malonic ester synthesis, to introduce various substituents at the α-position. wikipedia.org This provides a versatile route to a wide range of derivatives of this compound.
Purification and Isolation Techniques in Synthetic Organic Chemistry
The successful synthesis of this compound requires effective purification and isolation techniques to obtain the compound in high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Recrystallization and Chromatographic Purification Methods
Recrystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. researchgate.net For amides, polar solvents like ethanol (B145695), acetone, or acetonitrile (B52724) are often suitable for recrystallization. researchgate.net A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. The choice of solvent is crucial and often determined empirically. Common solvent mixtures for recrystallization include heptane/ethyl acetate (B1210297) and methanol/water. reddit.com For N-(3,4-dichlorophenyl)maleamic acid, a closely related compound, recrystallization from ethanol has been reported to yield pure crystals. rsc.org
Chromatographic purification is a powerful technique for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.
Column Chromatography: Gravity or flash column chromatography using silica (B1680970) gel as the stationary phase is widely used for the purification of organic compounds. researchgate.net The choice of eluent (mobile phase) is critical for achieving good separation. For amides, mixtures of hexane (B92381) and ethyl acetate are commonly used. researchgate.net However, for small-scale reactions, significant product loss can occur on the column. researchgate.net Amide-functionalized stationary phases can offer improved retention and separation for certain amides. core.ac.uk
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique that can be used for both analytical and preparative purposes. For polar compounds like malonic acid and its derivatives, reversed-phase HPLC is a common method. sielc.comhelixchrom.com The use of specialized columns, such as those with amide or mixed-mode functionalities, can enhance the separation of polar analytes. mtc-usa.com For instance, Newcrom B columns, which are mixed-mode columns, have been used for the separation of malonic acid and methylmalonic acid. sielc.com Derivatization of the carboxylic acid group can sometimes be employed to improve detection and chromatographic behavior in HPLC. nih.govscielo.br
Assessment of Synthetic Yields and Reaction Efficiencies
The efficiency of synthetic routes to this compound is critically dependent on the choice of starting materials, reaction conditions, and the reactivity of the intermediates. The primary method for synthesizing N-arylmalonamic acids involves the acylation of an aromatic amine with a derivative of malonic acid. The assessment of yields and efficiencies is based on comparing different activated forms of malonic acid and the conditions required for their successful reaction with weakly basic anilines, such as 3,4-dichloroaniline.
The use of more stable malonic acid esters, such as diethyl malonate, typically requires higher temperatures to react with anilines, often yielding malondianilides at temperatures below 200°C. nih.gov The efficiency of these reactions can be low, with experiments using diethyl malonates sometimes resulting in yields below 5%. nih.gov
A common strategy to synthesize substituted malonic acid derivatives involves the alkylation of a malonate ester followed by selective saponification (hydrolysis of one ester group). nih.gov This approach allows for the introduction of various substituents onto the malonic backbone. The subsequent monoesterification of the resulting substituted malonic acid provides a pathway to create diverse products. nih.gov The efficiency of this esterification can be optimized by carefully selecting the coupling agents and reaction conditions. For instance, the mono-esterification of 2-methylmalonic acid with benzyl (B1604629) alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) showed a significant increase in yield from 22% to 46% by modifying the solvent and addition procedure. nih.gov
The following table outlines the optimization of a monoesterification reaction, a key step in synthesizing malonic acid half-esters, which are structurally related to this compound. This data illustrates how reaction conditions directly influence product yield.
Table 1: Optimization of Monoesterification of 2-Methylmalonic Acid with Benzyl Alcohol nih.gov
| Entry | Coupling Agent | Catalyst (mol %) | Solvent | Procedure | Yield (%) |
| 1 | DCC (1.0 equiv) | DMAP (5) | CH₂Cl₂ | Standard | 22 |
| 2 | DCC (1.0 equiv) | DMAP (5) | CH₃CN | Slow addition of DCC in CH₂Cl₂ | 46 |
The synthesis of related heterocyclic systems often involves the reaction of malonic acids or their derivatives under harsh conditions. For example, the synthesis of 4-hydroxy-1-phenyl-2(1H)-quinolone from diphenylamine (B1679370) and malonic acid using phosphoryl chloride as a condensing agent at 90°C resulted in a 55% yield. nih.gov Such methods highlight that while cyclization reactions can be efficient, they often require forcing conditions that may not be suitable for all substrates.
Advanced Spectroscopic and Structural Elucidation of N 3,4 Dichlorophenyl Malonamic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
While specific experimental NMR data for N-(3,4-dichlorophenyl)malonamic acid is not widely available in the reviewed literature, expected chemical shifts can be predicted based on the analysis of its constituent parts: the 3,4-dichlorophenyl group and the malonamic acid moiety.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amide (N-H) proton, the methylene (B1212753) (-CH₂-) protons, and the carboxylic acid (O-H) proton.
Aromatic Protons: The 3,4-dichlorophenyl ring contains three aromatic protons. Their chemical shifts would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing chloro groups. The splitting pattern would reveal the coupling between adjacent protons.
Amide Proton (-NH-): The amide proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.
Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to two carbonyl groups and would likely appear as a singlet in the range of δ 3.0-3.5 ppm. For comparison, the methylene protons in malonic acid appear around 3.45 ppm in acetone-d₆. chemicalbook.com
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbons (C=O): The two carbonyl carbons (one from the amide and one from the carboxylic acid) are expected to resonate at the most downfield positions, typically in the range of δ 165-180 ppm. spectrabase.com
Aromatic Carbons: The six carbons of the dichlorophenyl ring would produce signals in the aromatic region (δ 120-140 ppm). The carbons directly attached to the chlorine atoms would be shifted further downfield.
Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of δ 40-50 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.0 | 120 - 140 |
| Amide N-H | Variable (Broad) | N/A |
| Methylene C-H₂ | ~3.0 - 3.5 | ~40 - 50 |
| Carboxylic Acid O-H | >10.0 (Broad) | N/A |
| Carbonyl C=O | N/A | ~165 - 180 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. Although the specific spectrum for the title compound is not detailed in the searched literature, the expected absorption regions can be inferred from standard IR correlation charts. orgchemboulder.com
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300–2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. orgchemboulder.com
N-H Stretch (Amide): A moderate absorption band is anticipated around 3400–3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. orgchemboulder.com
C=O Stretch (Carbonyl): Two distinct carbonyl absorption bands would be expected. The carboxylic acid C=O stretch typically appears around 1725–1700 cm⁻¹, while the amide C=O stretch (Amide I band) is usually found in the range of 1680–1630 cm⁻¹.
C-N Stretch (Amide): The C-N stretching vibration of the amide group would likely be observed in the 1400-1200 cm⁻¹ region.
C-Cl Stretch: The stretching vibrations for the C-Cl bonds on the aromatic ring are expected in the fingerprint region, typically below 800 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Amide | N-H Stretch | 3400 - 3250 | Medium |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Medium to Weak |
| Amide | C-N Stretch | 1400 - 1200 | Medium |
| Aryl Chloride | C-Cl Stretch | < 800 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (C₉H₇Cl₂NO₃), the exact mass is approximately 246.98 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) because of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of smaller, characteristic ions. Plausible fragmentation pathways for this compound include:
Loss of a carboxyl group (-COOH): Cleavage of the C-C bond next to the carboxylic acid could result in a fragment corresponding to [M - 45]⁺. libretexts.org
Loss of a hydroxyl radical (-OH): A peak at [M - 17]⁺ could be observed from the cleavage of the carboxylic acid O-H bond. libretexts.org
Cleavage of the amide bond: The bond between the carbonyl group and the nitrogen atom could break, potentially leading to fragments corresponding to the 3,4-dichloroaniline (B118046) cation or the malonamic acid radical portion.
Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion could produce a fragment at [M - 44]⁺.
Interactive Data Table: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Proposed Formula | m/z (for ³⁵Cl) | Description |
| [M]⁺ | [C₉H₇Cl₂NO₃]⁺ | 247 | Molecular Ion |
| [M+2]⁺ | [C₉H₇³⁵Cl³⁷ClNO₃]⁺ | 249 | Isotope Peak |
| [M+4]⁺ | [C₉H₇³⁷Cl₂NO₃]⁺ | 251 | Isotope Peak |
| [M - OH]⁺ | [C₉H₆Cl₂NO₂]⁺ | 230 | Loss of hydroxyl radical |
| [M - COOH]⁺ | [C₈H₆Cl₂NO]⁺ | 202 | Loss of carboxyl group |
| [C₆H₄Cl₂N]⁺ | [C₆H₄Cl₂N]⁺ | 160 | 3,4-dichloroaniline fragment |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, offering a detailed view of the molecular conformation and packing in the solid state.
Crystal Structure Analysis of N-(3,4-Dichlorophenyl)maleamic Acid Analogs
While the crystal structure of this compound itself is not described in the available search results, a detailed crystallographic study has been performed on the closely related analog, N-(3,4-dichlorophenyl)maleamic acid. nih.gov This analog differs by the presence of a C=C double bond in the maleamic acid moiety instead of a CH₂ group. The study revealed that the asymmetric unit of the cell contains two independent molecules with different conformations. nih.gov
In one molecule, the structure deviates significantly from planarity, with the phenyl ring being twisted relative to the central amide group. The dihedral angle between the maleamic acid moiety and the phenyl ring is 27.5(1)°. nih.gov In contrast, the second molecule adopts a nearly planar geometry, with a much smaller dihedral angle of 1.9(1)°. nih.gov This conformational polymorphism highlights the molecule's flexibility. The C=C double bond lengths were confirmed to be 1.336(3) Å and 1.333(3) Å. nih.gov
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
Interactive Data Table: Hydrogen Bond and Intermolecular Contact Data for N-(3,4-Dichlorophenyl)maleamic Acid
| Interaction Type | Donor-H···Acceptor | Distance (Å) | Description |
| Intramolecular H-Bond | O-H···O | Short | Stabilizes individual molecule |
| Intermolecular H-Bond | N-H···O | - | Links molecules into chains |
| Halogen Bond | C-Cl···O | 3.044(2) - 3.102(2) | Assembles chains into sheets |
Determination of Binding Modes of Derivatives with Biological Targets
The determination of how a molecule binds to a biological target, such as an enzyme or receptor, is fundamental in fields like drug discovery. Techniques like X-ray crystallography of a ligand-protein complex can reveal the precise binding mode, including the specific amino acid residues involved in interactions like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Currently, there is no specific information available in the searched literature detailing the determination of binding modes for derivatives of this compound with specific biological targets. Such studies would be highly specific to the derivative and the biological system under investigation and would require dedicated biochemical and structural biology research.
Chromatographic Methods for Purity Assessment and Mixture Analysis
The purity of this compound and its analogs is critical for their application in further chemical synthesis and structural studies. Chromatographic techniques are indispensable for determining the purity of the final product and for analyzing complex mixtures that may arise during synthesis, such as unreacted starting materials, intermediates, and by-products. The principal methods employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a premier technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. pensoft.netpensoft.net This method is particularly well-suited for separating moderately polar to nonpolar compounds.
Stationary and Mobile Phases: The separation is typically achieved on a C18 stationary phase, which provides excellent retention for the aromatic dichlorophenyl moiety. pensoft.netresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH. pensoft.netpensoft.net Adjusting the pH is crucial as it affects the ionization state of the carboxylic acid group, thereby influencing its retention time. An acidic pH (e.g., pH 3) ensures the carboxylic acid is protonated, increasing its retention on the nonpolar stationary phase. pensoft.net Isocratic elution is often sufficient for routine purity checks, while gradient elution can be employed for separating complex mixtures with components of varying polarities. pensoft.nethelixchrom.com
Detection: A UV/VIS detector is commonly used, with the detection wavelength set near the absorbance maximum of the aromatic ring, typically in the range of 220-260 nm, to ensure high sensitivity. pensoft.netresearchgate.net
Application in Purity Assessment: In a typical analysis, a solution of the synthesized this compound is injected into the HPLC system. The purity is determined by the area percentage of the main peak in the resulting chromatogram. The presence of impurities, such as the starting materials (e.g., 3,4-dichloroaniline) or synthetic by-products, would be indicated by separate peaks with different retention times (t_R). rsc.org By comparing the retention times with those of known standards, impurities can be identified and quantified.
Table 1: Representative RP-HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Table 2: Illustrative Chromatographic Data for Purity Analysis
| Compound | Retention Time (t_R) (min) | Relative Purity (%) |
| 3,4-dichloroaniline (starting material) | 7.3 | 0.8 |
| This compound | 4.5 | 98.5 |
| Synthetic By-product A | 3.1 | 0.7 |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid and amide functional groups, is non-volatile and thermally labile. Direct analysis by GC is therefore challenging and requires a derivatization step to convert the analyte into a more volatile and thermally stable form. lmaleidykla.ltnih.gov
Derivatization: The most common derivatization strategy for carboxylic acids and amides is silylation. lmaleidykla.ltnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. lmaleidykla.lt
Chromatographic Conditions: The derivatized sample is then analyzed on a nonpolar or medium-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. A temperature-programmed analysis is typically used to ensure the separation of compounds with different boiling points. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities. nih.govnih.gov
GC is particularly useful for detecting volatile or semi-volatile impurities that may not be easily observed by HPLC.
Table 3: Typical GC-MS Conditions for Derivatized this compound
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | Capillary column (30 m x 0.25 mm) with 5% phenyl polysiloxane phase |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method widely used for monitoring the progress of a chemical reaction and for preliminary purity assessment. libretexts.org It allows for the simultaneous analysis of multiple samples. miamioh.edu
Methodology: For the analysis of this compound, a TLC plate coated with silica (B1680970) gel or alumina (B75360) serves as the stationary phase. researchgate.net A small spot of the reaction mixture or the purified product, dissolved in a volatile solvent, is applied near the bottom of the plate. The plate is then placed in a developing chamber containing a suitable mobile phase. miamioh.edu The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., petroleum ether or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. researchgate.netnih.gov The polarity of the solvent system is adjusted to achieve a retention factor (R_f) for the target compound that is ideally between 0.3 and 0.7.
Visualization: After development, the separated spots are visualized. Since this compound contains a chromophore, it can often be seen under UV light (254 nm) on plates impregnated with a fluorescent indicator. miamioh.edu Alternatively, chemical staining agents can be used. epfl.ch
Application: By spotting the starting materials, the reaction mixture, and the product on the same plate, one can visually track the consumption of reactants and the formation of the product. The presence of a single spot for the purified product suggests a high degree of purity, whereas multiple spots indicate the presence of impurities. libretexts.org
Table 4: Representative TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel plate with fluorescent indicator (F_254) |
| Mobile Phase | Chloroform : Methanol (9:1, v/v) |
| Visualization | UV light (254 nm) |
Table 5: Illustrative TLC R_f Values
| Compound | R_f Value |
| 3,4-dichloroaniline (starting material) | 0.65 |
| This compound | 0.40 |
| Baseline (polar impurities) | 0.00 |
Computational and Theoretical Investigations of N 3,4 Dichlorophenyl Malonamic Acid
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). biorxiv.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug.
Molecular docking simulations are employed to predict the binding affinity, often expressed as a docking score in kcal/mol, between a ligand and a target enzyme. A lower docking score generally indicates a more favorable binding interaction. While direct docking studies on N-(3,4-dichlorophenyl)malonamic acid are not extensively published, research on structurally related compounds provides valuable insights. For instance, a study on 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govebi.ac.ukoxazin-4-one, a molecule also featuring the 3,4-dichlorophenyl group, investigated its interaction with Methionyl-tRNA Synthetase. The docking score was calculated to be -76.04 Kcal/mol. pjps.pk
The interaction mechanism involves various non-covalent forces. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed that hydrogen bonding, electrostatic interactions, and hydrophobic interactions were key to the binding with the active sites of α-glucosidase and α-amylase. nih.gov Similarly, for N'-arylidene pyrazole-3-carbohydrazides containing a 1-(3,4-dichlorophenyl) moiety, docking studies suggested that interactions with the CB1 receptor were plausible drivers of biological activity. nih.gov
Table 1: Predicted Binding Affinities of Related Compounds
| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Dihalophenylbenzoxazinone Analogues | Methionyl-tRNA Synthetase (1PG2) | -76.04 pjps.pk |
This interactive table allows sorting by compound class, target enzyme, and binding affinity.
A critical outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that form key interactions with the ligand. nih.gov These interactions are essential for the stability of the ligand-receptor complex. For example, in the docking of N'-arylidene pyrazole-3-carbohydrazides with the Cannabinoid Receptor 1 (CB1R), an important interaction was proposed between a hydroxyl group on the ligand and the amino acid residue Asn287. nih.gov In studies of other heterocyclic compounds, common interacting residues identified through docking include histidine (HIS), phenylalanine (PHE), and leucine (B10760876) (LEU). ajchem-a.com The identification of these residues is pivotal for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov
Table 2: Key Interacting Amino Acid Residues Identified in Docking Studies of Related Compounds
| Compound Class | Target Receptor | Key Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| N'-arylidene pyrazole-3-carbohydrazides | Cannabinoid Receptor 1 (CB1R) | Asn287 | Hydrogen Bonding nih.gov |
| Imidazolo-Triazole Hydroxamic Acid Derivatives | HDAC2 Receptor | HIS 146, PHE 155, PHE 210, LEU 276 | Not Specified ajchem-a.com |
This interactive table can be filtered by compound class, target receptor, or specific amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov
QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with their measured biological activities. These models, once validated, can be used to predict the activity of new, unsynthesized compounds. For a series of compounds including this compound analogues, a QSAR model would be built using a training set of molecules with known activities. nih.gov The resulting statistical model, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can then be used to screen virtual libraries and prioritize candidates for synthesis and testing. nih.govresearchgate.net
A key aspect of QSAR studies is to identify the physicochemical properties, or "descriptors," that have the most significant impact on biological activity. biorxiv.org These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). For halogenated phenyl compounds like this compound, the electronic withdrawing nature and lipophilicity of the chlorine atoms are expected to be significant descriptors. The analysis of a QSAR model can reveal, for example, that increasing hydrophobicity in a certain region of the molecule enhances activity, while steric bulk in another area is detrimental. This information provides crucial guidance for rational drug design. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational changes and dynamic behavior of a ligand-receptor complex, offering insights beyond the static picture provided by molecular docking. nih.gov
Analysis of Ligand Flexibility and Receptor Conformational Changes
The intrinsic flexibility of a ligand is a critical determinant of its ability to bind effectively to a biological receptor. For this compound, conformational flexibility arises from several rotatable bonds within its structure: the bond connecting the phenyl ring to the nitrogen atom, the amide C-N bond, and the C-C bonds within the malonamic acid backbone. This flexibility allows the molecule to adopt various three-dimensional shapes, or conformers, in solution and, crucially, to adapt its shape to fit into a receptor's binding pocket.
While direct molecular dynamics simulations for this compound are not extensively documented in publicly available literature, crystallographic studies of the closely related compound, N-(3,4-dichlorophenyl)maleamic acid , provide significant insights into its conformational possibilities. A key study revealed the presence of two unique molecules within the asymmetric unit of the crystal, showcasing distinct conformations. nih.gov In one molecule, the structure deviates significantly from planarity, with the dichlorophenyl ring and the maleamic acid moiety forming a dihedral angle of 27.5°. nih.gov In contrast, the second molecule was found to be almost planar, with a much smaller dihedral angle of 1.9° between these two groups. nih.gov This observation of multiple, distinct conformations co-existing in the solid state is strong evidence of the molecule's inherent flexibility. The energy barrier between these conformations is low enough to be overcome, allowing for their simultaneous presence. This inherent structural pliability is a prerequisite for a ligand to engage in an "induced fit" binding mechanism with a receptor.
Upon the approach of a flexible ligand like this compound, a receptor often undergoes its own conformational changes to achieve optimal binding. This dynamic process of mutual adaptation is fundamental to molecular recognition. While specific receptor interactions for this compound are not defined, the principle remains that the ligand's ability to explore conformational space allows it to present different arrangements of its functional groups (the dichlorophenyl ring, the amide, and the carboxylic acid) to the receptor. The receptor, in turn, may adjust the positions of its amino acid side chains to form favorable non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—with the ligand, leading to a stable ligand-receptor complex.
Table 1: Conformational Data of the Analog N-(3,4-Dichlorophenyl)maleamic Acid nih.gov
| Parameter | Molecule 1 | Molecule 2 |
| Dihedral Angle (Phenyl Ring vs. Acid Moiety) | 27.5° | 1.9° |
| Overall Geometry | Significantly Non-planar | Nearly Planar |
| Torsion Angle (C6—C5—N1—C1) | 24.9° | Not specified |
Investigation of Solvent Effects on Molecular Interactions
The solvent environment plays a crucial role in modulating the structure, stability, and interaction profile of this compound. The molecule possesses distinct regions with different polarities: the largely non-polar dichlorophenyl ring and the highly polar malonamic acid tail, which contains amide and carboxylic acid groups capable of acting as both hydrogen bond donors and acceptors.
Computational and experimental studies on amides in various solvents show that solvent polarity significantly influences molecular interactions. nih.govresearchgate.net
In Polar Protic Solvents (e.g., water, ethanol): These solvents can form strong hydrogen bonds with the amide N-H and C=O groups, as well as the carboxylic acid's -OH and C=O groups. nih.gov This solvation stabilizes the more polar conformations of the molecule. The formation of strong hydrogen bonds with the solvent can compete with and weaken intramolecular hydrogen bonds, potentially leading to more extended conformations. nih.gov The solubility of the compound is expected to be higher in such solvents due to these favorable interactions.
In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting strongly with the N-H and O-H protons of the molecule. nih.gov The lack of donor ability in the solvent means that intramolecular hydrogen bonding involving the molecule's carbonyl oxygens may be less disrupted compared to in protic solvents.
In Non-Polar Solvents (e.g., hexane (B92381), toluene): In a non-polar environment, the polar groups of the molecule will receive minimal stabilization from the solvent. This condition strongly favors the formation of intramolecular hydrogen bonds between the amide and carboxylic acid moieties to satisfy their hydrogen bonding potential. Furthermore, in sufficient concentrations, intermolecular association through hydrogen bonding to form dimers or larger aggregates is highly probable. The non-polar dichlorophenyl ring would have favorable van der Waals interactions with the solvent.
The interplay between the solute and solvent dictates the energetically preferred conformations and the availability of the molecule's functional groups for binding to a receptor. Understanding these effects is critical for predicting the behavior of the compound in both chemical reactions and biological systems. nih.gov
Electronic Structure Calculations (e.g., DFT)
Analysis of Molecular Orbitals and Electronic Properties
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of molecules like this compound. While specific DFT studies on this exact molecule are scarce, analysis of its constituent parts and data from related compounds allow for a robust prediction of its electronic properties.
The molecule's electronic landscape is defined by the interaction between the electron-withdrawing 3,4-dichlorophenyl group and the electron-rich amide and carboxylic acid functions. The two chlorine atoms on the phenyl ring are strongly electronegative, pulling electron density from the aromatic system. This effect makes the phenyl ring relatively electron-poor.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is central to understanding a molecule's reactivity.
HOMO: The HOMO is expected to be localized primarily on the more electron-rich portions of the molecule. For this compound, this would likely involve the non-bonding electrons of the amide nitrogen and the oxygens of the carboxyl group, as well as the π-system of the phenyl ring, though the latter's contribution is reduced by the chloro-substituents.
LUMO: The LUMO is typically located on the most electron-deficient parts of the molecule. In this case, the LUMO is expected to be an anti-bonding π* orbital distributed over the dichlorophenyl ring and the carbonyl groups of the amide and carboxylic acid.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The presence of the extended conjugated system involving the phenyl ring and the amide group would be expected to result in a moderately sized energy gap.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Rationale |
| HOMO Location | Primarily on amide and carboxyl groups | High electron density on N and O atoms. |
| LUMO Location | Distributed over the dichlorophenyl ring and carbonyl groups | Electron-withdrawing nature of Cl atoms and C=O bonds. |
| HOMO-LUMO Gap | Moderate | Conjugation lowers the gap, but no extensive chromophore. |
| Molecular Electrostatic Potential (MESP) | Negative potential around carbonyl oxygens; Positive potential near N-H and O-H protons | Defines sites for electrophilic and nucleophilic attack, respectively. |
| Dipole Moment | Significant | Due to the highly polar amide and carboxylic acid groups. |
Tautomeric Equilibria and Energy Landscapes
Tautomerism is a significant phenomenon for this compound, specifically involving keto-enol tautomerism in the malonamic acid moiety. The molecule can exist in equilibrium between the standard keto-amide-acid form and an enol-imide-acid form.
Extensive research on the parent compound, malonic acid , has shown that while the keto form is overwhelmingly dominant in dilute aqueous solutions, the enol form becomes significantly populated and even dominant in highly concentrated or deliquesced states. nih.govosti.gov This shift is highly dependent on the local environment, particularly the water-to-solute ratio. researchgate.net For instance, the measured keto-enol equilibrium constant (K = [enol]/[keto]) for malonic acid was found to increase dramatically with relative humidity (RH), indicating a stabilization of the enol form in the presence of water molecules that can facilitate proton transfer. nih.gov
This principle can be extended to this compound. The molecule can undergo a similar tautomeric shift:
Keto-Amide Form <=> Enol-Imidic Acid Form
The energy landscape of this equilibrium is influenced by several factors:
Solvent: As with malonic acid, the polarity and hydrogen-bonding capability of the solvent will be critical. Solvents that can stabilize the double bond and the rearranged hydrogen bond network of the enol form will shift the equilibrium to the right. researchgate.net
Substitution: The N-(3,4-dichlorophenyl) substituent itself can exert an electronic influence. The electron-withdrawing nature of the ring might affect the acidity of the alpha-hydrogens on the central methylene (B1212753) carbon, which are removed during enolization.
Intramolecular Hydrogen Bonding: The enol form can be stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring. The stability of this ring relative to the solvated keto form is a key determinant of the equilibrium position.
Computational studies using DFT would be required to precisely calculate the relative energies of the tautomers and the transition state barrier between them for this compound. This would provide a detailed energy landscape, revealing the kinetic and thermodynamic favorability of each tautomer under different conditions.
Table 3: Keto-Enol Equilibrium Constants for Malonic Acid at Varying Relative Humidity (RH) nih.gov
| Relative Humidity (RH) | Equilibrium Constant (K = [enol]/[keto]) | Dominant Form |
| 2% | 0.18 ± 0.03 | Keto |
| 50% | 1.11 ± 0.14 | Enol |
| 90% | 2.33 ± 0.37 | Enol |
This data from malonic acid suggests that the tautomeric state of this compound is not fixed but is a dynamic property highly sensitive to its environment.
Biological Activity and Mechanistic Insights of N 3,4 Dichlorophenyl Malonamic Acid Derivatives
Enzyme Inhibition Studies and Mechanistic Elucidation
Derivatives of N-(3,4-dichlorophenyl)malonamic acid have been investigated for their potential to inhibit a range of enzymes critical to various pathological processes. The core structure, featuring a dichlorophenyl group linked to a malonamic acid moiety, provides a versatile scaffold for designing specific inhibitors.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their dysregulation is linked to numerous diseases, including cancer and inflammatory conditions. nih.gov While direct inhibition of MMP8 by this compound derivatives is not extensively documented, structurally related compounds have demonstrated significant activity against other MMPs, offering insights into potential mechanisms.
A notable example is the small molecule NSC405020, or 3,4-dichloro-N-(1-methylbutyl)benzamide, which shares the 3,4-dichlorophenyl feature. nih.govdovepress.com This compound was identified as an inhibitor of membrane-type 1 MMP (MT1-MMP/MMP-14). nih.govdovepress.com Rather than targeting the catalytic zinc ion, a common mechanism for broad-spectrum MMP inhibitors, NSC405020 acts on an exosite. nih.gov Specifically, it targets the hemopexin-like (HPX) domain of MT1-MMP, inhibiting the enzyme's homodimerization, which is crucial for its full collagenolytic activity. nih.govdovepress.com This allosteric inhibition mechanism provides a pathway to achieving higher selectivity and avoiding the off-target effects associated with active-site-directed inhibitors. nih.gov Research into selective MMP-13 inhibitors has also highlighted the importance of targeting specific substrate binding areas outside the primary active site to improve properties like solubility and metabolic stability. nih.gov
Table 1: Inhibition Profile of a Structurally Related Dichlorobenzamide
| Compound Name | Target MMP | Mechanism of Action | Reference |
|---|---|---|---|
| NSC405020 | MT1-MMP (MMP-14) | Inhibits homodimerization by binding to the hemopexin (HPX) domain. | nih.gov, dovepress.com |
The human immunodeficiency virus (HIV) relies on key enzymes for its replication cycle, including reverse transcriptase (RT), integrase (IN), and protease (PR). Developing single molecules that can inhibit multiple viral targets is a promising strategy to combat drug resistance. Research has shown that derivatives of malonic acid can be designed as triple inhibitors of these essential HIV enzymes.
In one study, a series of 2-(diphenylmethylidene) malonic acid derivatives were synthesized and evaluated for their anti-HIV activity. Molecular docking studies suggested that these compounds could bind effectively to the active sites of all three enzymes. The most potent compound in the series demonstrated significant anti-HIV activity with an EC₅₀ of 8.4 μM, without showing notable cytotoxicity at a concentration of 10 μM. This suggests that the malonic acid scaffold is a viable starting point for developing novel multi-target anti-HIV agents.
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. nih.gov Its inhibition is an attractive therapeutic strategy for osteoporosis. nih.gov While no direct studies link this compound derivatives to Cathepsin K inhibition, the mechanisms of other inhibitor classes provide a framework for potential interactions.
Potent Cathepsin K inhibitors have been developed using various chemical scaffolds, including those with an electrophilic "warhead" that interacts with the active site cysteine residue. nih.govnih.gov Nitrile-based inhibitors, for instance, form a reversible thioimidate ester bond with the enzyme. nih.govnih.gov Another class of inhibitors consists of non-covalent amide derivatives that achieve their potency and selectivity through lipophilic interactions within the enzyme's active site, particularly at the prime sites (S'). nih.gov Given that this compound is an amide derivative, it is plausible that modifications to its structure could yield compounds that engage with Cathepsin K through similar non-covalent interactions.
Table 2: Major Classes of Cathepsin K Inhibitors
| Inhibitor Class | Mechanism of Action | Key Structural Feature | Reference |
|---|---|---|---|
| Nitrile-based | Covalent reversible inhibition | Electrophilic nitrile group | nih.gov, nih.gov |
| Non-covalent Amides | Non-covalent binding | Lipophilic moieties interacting with prime sites | nih.gov |
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov These enzymes catalyze the conversion of arachidonic acid to prostaglandins. nih.gov The interaction principles for dichlorophenyl-containing compounds can be understood by examining the well-known NSAID, Diclofenac.
Diclofenac, which contains a 2,6-dichlorophenylamino moiety, is a non-selective COX inhibitor. nih.gov Its mechanism involves blocking the hydrophobic channel of the COX enzyme, thereby preventing arachidonic acid from accessing the catalytic site. While most acidic NSAIDs form a salt bridge with a key arginine residue (Arg-120) at the mouth of the channel, studies have revealed that Diclofenac can bind in an inverted orientation. In this conformation, its carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530 deeper within the active site. This alternative binding mode demonstrates that interactions beyond the canonical salt bridge can be critical for the inhibitory activity of compounds containing a dichlorophenyl scaffold.
Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in mycobacteria, including Mycobacterium tuberculosis. nih.govnih.gov It is responsible for translocating trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. nih.govnih.gov This function is vital for the synthesis of the unique mycobacterial cell wall, making MmpL3 a prime target for new anti-tuberculosis drugs. nih.gov
Inhibition of MmpL3 disrupts the cell wall biosynthesis, leading to bacterial cell death. nih.gov MmpL3 has been described as a promiscuous target, as a wide variety of structurally diverse small molecules have been found to inhibit its function. nih.gov The proposed mechanisms of inhibition are generally direct, involving the inhibitor binding to the transporter and physically blocking the translocation of TMM. nih.gov Although this compound has not been specifically identified as an MmpL3 inhibitor, its chemical properties align with the diverse scaffolds, such as indolecarboxamides and benzimidazoles, that have shown potent activity against this target. nih.govnih.gov The high vulnerability of the MmpL3 transporter suggests that novel chemical classes, including malonamic acid derivatives, could be successfully explored for this purpose.
Receptor Binding and Modulation Mechanisms
Beyond enzyme inhibition, derivatives containing the dichlorophenyl group have been shown to act as modulators of cell surface and nuclear receptors. These interactions are often highly specific and depend on the ability of the ligand to induce or stabilize particular receptor conformations.
Research into G-protein coupled receptors has identified potent and selective antagonists for the dopamine (B1211576) D3 receptor that feature a dichlorophenyl moiety. One such compound, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide, demonstrated high binding affinity for the human D3 receptor (Ki = 0.7 nM) and a 133-fold selectivity over the D2 receptor. This specificity is achieved through precise interactions within the receptor's binding pocket.
Cellular Pathway Modulation and Preclinical Mechanistic Investigations
The therapeutic potential of this compound and its derivatives stems from their ability to modulate various cellular pathways, as demonstrated in a range of preclinical models. These investigations have provided crucial insights into the mechanisms underlying their diverse biological activities, from protecting liver cells to inhibiting the proliferation of cancer cells and combating microbial pathogens.
Hepatoprotective Mechanisms in Cellular and Murine Models
While direct studies on the hepatoprotective mechanisms of this compound were not found, research into related compounds and models of liver injury provides a framework for potential mechanisms. In murine models of delayed-type hypersensitivity-induced liver injury, various agents have shown protective effects by modulating immune responses. For instance, the immunosuppressive agent cyclophosphamide (B585) significantly inhibited enzymatic elevation when administered during both the induction and effector phases of the immune reaction. nih.gov Other agents like glycyrrhizin (B1671929) and malotilate (B1675935) demonstrated improvement in the sustained development of liver injury, suggesting that immunomodulation is a key hepatoprotective strategy. nih.gov
Furthermore, studies on non-alcoholic fatty liver disease (NAFLD) in rats have highlighted the role of mitochondrial homeostasis and antioxidant mechanisms in liver protection. nih.gov In a fructose-induced NAFLD model, the administration of a pomegranate-derived supplement was found to restore mitochondrial function and enhance the liver's endogenous antioxidant defenses. nih.gov This was evidenced by changes in the proteome, including the regulation of proteins involved in energy production and proteasome functionality. nih.gov These findings suggest that potential hepatoprotective effects of this compound derivatives could involve the modulation of inflammatory pathways and the preservation of mitochondrial health.
Exploration of Anti-HIV Activity in Cell Cultures
The exploration of novel anti-HIV agents is a critical area of research. While specific studies on this compound's anti-HIV activity are not detailed in the provided information, related research on drug delivery systems highlights potential strategies for enhancing antiviral efficacy. For example, mannosylated poly(propyleneimine) (MPPI) dendrimers have been investigated as carriers for the anti-HIV drug lamivudine (B182088) (3TC). nih.gov This approach targets the lectin receptors present on the surface of HIV target cells like T-lymphocytes and macrophages. nih.gov
In cell culture experiments using MT2 cell lines, lamivudine-loaded MPPI dendrimers exhibited significantly higher anti-HIV activity at lower concentrations compared to the free drug. nih.gov This enhanced activity is attributed to the increased cellular uptake of the drug when delivered via the mannosylated dendrimer, which was 21 times higher than the free drug after 48 hours. nih.gov These findings suggest that derivatizing or formulating this compound to target specific cellular receptors could be a viable strategy for exploring its potential anti-HIV activity.
Antiproliferative Activity in Cell Lines (Mechanistic Aspects)
Derivatives of malonic acid have shown promise as antiproliferative agents by targeting key enzymes involved in cancer progression. One such target is CD73, an enzyme that plays a crucial role in creating an immunosuppressive tumor microenvironment by producing adenosine (B11128). nih.gov A series of malonic acid non-nucleoside derivatives were designed and synthesized to inhibit human CD73 (hCD73). nih.gov
Among these, two compounds, designated as 18 and 19, demonstrated significant inhibitory activity against hCD73 with IC50 values of 0.28 µM and 0.10 µM, respectively. nih.gov This indicates their potential to block the enzymatic activity of CD73 and thereby reduce the production of immunosuppressive adenosine in the tumor microenvironment. The success of these malonic acid derivatives as CD73 inhibitors highlights a potential mechanistic pathway for the antiproliferative activity of this compound derivatives, suggesting they could be developed as novel cancer immunotherapy agents. nih.gov
Anti-Tubercular Mechanistic Research
Research into the anti-tubercular properties of compounds structurally related to this compound has revealed potential mechanisms of action against Mycobacterium tuberculosis. Substituted urea (B33335) derivatives, prepared from 3,4-dichlorophenyl isocyanate, have shown notable activity against the H37Rv strain of M. tuberculosis. nih.gov Some of these compounds achieved an 80-89% inhibition of bacterial growth at a concentration of 6.25 µM. nih.gov
Further mechanistic studies on anthranilic acid derivatives, which share a dichlorophenyl motif, have pointed towards the inhibition of MabA (FabG1), an essential enzyme in the mycolic acid synthesis pathway of M. tuberculosis. nih.gov Mycolic acids are crucial for the viability of the bacterium. nih.gov Interestingly, further investigation revealed that the antitubercular activity of these anthranilic acid derivatives was also due to the carboxylic acid moiety inducing intrabacterial acidification, suggesting a multi-targeted mechanism of action. nih.gov This dual mechanism, involving both specific enzyme inhibition and a more general effect on bacterial physiology, suggests that this compound derivatives could act through similar pathways.
Anti-Microbial Principles and Structure-Activity Relationships
The anti-microbial potential of this compound derivatives is underscored by the activity of structurally similar compounds. As mentioned previously, substituted urea derivatives containing the 3,4-dichlorophenyl group have demonstrated significant efficacy as antimycobacterial agents. nih.gov The structure-activity relationship (SAR) in this class of compounds is a key area of investigation to optimize their anti-microbial effects.
The general principle for these derivatives involves the reaction of 3,4-dichlorophenyl isocyanate with various amino acids, dipeptides, or other nitrogen-containing molecules to create a library of substituted ureas. nih.gov The variation in these substituents allows for the fine-tuning of the compound's activity. The consistent finding of high inhibitory activity against M. tuberculosis within this chemical series suggests that the 3,4-dichlorophenyl moiety is a critical pharmacophore for anti-microbial action. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The structure-activity relationship (SAR) of this compound derivatives and related compounds is crucial for understanding how chemical modifications influence their biological activities.
For antiproliferative activity targeting CD73, SAR analysis of malonic acid derivatives showed that the core malonic acid structure is a viable scaffold for designing non-nucleoside inhibitors. nih.gov The successful replacement of a benzotriazole (B28993) moiety in a lead compound with other chemical groups in compounds 18 and 19, which still resulted in potent CD73 inhibition, demonstrates the structural flexibility and potential for optimization within this class of molecules. nih.gov
The SAR of anti-microbial substituted ureas derived from 3,4-dichlorophenyl isocyanate highlights the importance of the substituent attached to the urea nitrogen. By reacting the isocyanate with a variety of amino acids and dipeptides, researchers have been able to modulate the antimycobacterial potency, indicating that the nature of this substituent significantly influences the compound's interaction with its biological target. nih.gov
Impact of Substituent Modifications on Biological Function
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the malonamic acid backbone. Although specific structure-activity relationship (SAR) studies on this exact compound are limited, general principles from related classes of molecules can be extrapolated.
The 3,4-dichloro substitution on the phenyl ring is a critical determinant of the molecule's electronic and lipophilic properties. Halogen atoms, particularly chlorine, are known to enhance the lipophilicity of a molecule, which can facilitate its transport across biological membranes. The specific ortho- and meta-positioning of the chlorine atoms on the phenyl ring creates a distinct electronic profile that can influence binding affinity to target proteins through halogen bonding and other non-covalent interactions.
Modifications to the malonamic acid portion of the molecule also offer a strategy to modulate biological function. The carboxylic acid and amide groups are key hydrogen bond donors and acceptors, crucial for anchoring the molecule within a receptor's active site. Alterations to these groups, such as esterification of the carboxylic acid or N-alkylation of the amide, would be expected to significantly impact biological activity by altering these key interactions.
Interactive Table: Hypothetical Substituent Effects on Biological Activity
| Substituent Position | Substituent Type | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Phenyl Ring | Additional Halogen | Potential increase in lipophilicity and binding affinity | Enhanced hydrophobic and halogen bonding interactions |
| Phenyl Ring | Electron-donating group (e.g., -OCH3) | Altered electronic distribution, potentially lower activity | May disrupt favorable electronic interactions with the target |
| Malonamic Acid | Esterification of Carboxylic Acid | Likely decrease in activity | Blocks a key hydrogen bonding interaction |
Conformational Requirements for Optimized Ligand-Target Interactions
The three-dimensional conformation of this compound derivatives is a crucial factor for effective binding to biological targets. The molecule possesses significant conformational flexibility around the amide bond and the single bonds of the malonamic acid chain. This flexibility allows the molecule to adopt various spatial arrangements, only some of which will be optimal for fitting into the binding site of a target protein.
The relative orientation of the dichlorophenyl ring and the malonamic acid moiety is of particular importance. X-ray crystallography studies of the related compound, N-(3,4-dichlorophenyl)maleamic acid, reveal that the planarity between the phenyl ring and the amide group can vary significantly. In one observed conformation, there is a notable dihedral angle between the phenyl ring and the maleamic acid moiety, while another conformation is nearly planar. This suggests that the energetic barrier to rotation is relatively low, and the molecule can adapt its shape to fit different binding environments.
For optimized ligand-target interactions, it is hypothesized that a specific "bioactive" conformation is required. This conformation would position the key functional groups—the dichlorophenyl ring, the amide, and the carboxylic acid—in a precise spatial arrangement to maximize favorable interactions with the amino acid residues of the target's binding pocket. These interactions could include hydrogen bonds, hydrophobic interactions, and halogen bonds.
Strategic Placement of Functional Groups for Enhanced Mechanistic Activity
The strategic placement of functional groups is a cornerstone of rational drug design, and this principle is directly applicable to enhancing the mechanistic activity of this compound derivatives. The existing functional groups already provide a scaffold for interaction, but their precise positioning and the introduction of new functionalities can lead to improved potency and selectivity.
The 3,4-dichlorophenyl group serves as a significant hydrophobic and electron-withdrawing feature. Its interaction with hydrophobic pockets in a target protein is likely a key driver of binding. The chlorine atoms themselves can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.
The malonamic acid portion contains both a hydrogen bond donor (the N-H of the amide) and acceptor (the carbonyl oxygen of the amide), as well as a carboxylic acid group that can act as both a hydrogen bond donor and acceptor and can also engage in ionic interactions if deprotonated. The spatial relationship between these groups is critical. For instance, the distance and relative orientation between the amide and the carboxylic acid will determine the feasibility of forming simultaneous interactions with a target.
Further modifications could involve the introduction of additional functional groups at specific positions to exploit known features of a target's binding site. For example, adding a hydroxyl group to the phenyl ring could introduce a new hydrogen bonding opportunity, while appending a basic amine to the malonamic acid chain could create a favorable ionic interaction with an acidic residue in the target protein.
Exploration of Novel Biological Targets and Therapeutic Pathways
While the specific biological targets of this compound are not yet well-defined, the structural motifs present in the molecule suggest several potential therapeutic pathways for exploration. The general class of malonic acid derivatives has been investigated for a range of biological activities, including as enzyme inhibitors. nih.govnih.gov
One potential area of investigation is in the realm of enzyme inhibition. Malonic acid itself is a known competitive inhibitor of succinate (B1194679) dehydrogenase, an enzyme of the citric acid cycle and the electron transport chain. drugbank.com It is plausible that this compound derivatives could be designed to target the substrate-binding sites of various enzymes, with the dichlorophenyl group providing additional affinity and selectivity through interactions with hydrophobic and allosteric sites.
Furthermore, compounds containing a dichlorophenyl moiety have been explored for a variety of therapeutic applications, including antimicrobial and anticancer agents. The presence of this group in the this compound scaffold suggests that its derivatives could be investigated for similar activities. The malonamic acid portion could be tailored to improve solubility and pharmacokinetic properties, or to interact with specific targets within microbial or cancer cells.
The development of novel therapeutics often involves screening compound libraries against a wide range of biological targets. Given the unique combination of a dichlorinated aromatic ring and a flexible acidic chain, this compound and its derivatives represent a chemical scaffold with the potential to interact with a variety of proteins. Future research could focus on high-throughput screening campaigns to identify novel biological targets and elucidate new therapeutic pathways for this class of compounds.
Advanced Research Applications and Future Directions for N 3,4 Dichlorophenyl Malonamic Acid
Rational Design of Analogs and Prodrug Systems
The structural framework of N-(3,4-dichlorophenyl)malonamic acid provides a versatile starting point for the rational design of new chemical entities with tailored biological activities.
Scaffold Derivatization for Novel Bioactive Entities
Scaffold derivatization, a cornerstone of medicinal chemistry, involves modifying a core molecular structure to enhance its therapeutic properties. For the this compound scaffold, this can involve altering substituents on the phenyl ring or modifying the malonamic acid portion to create analogs with improved potency and selectivity. A key strategy in this area is "scaffold hopping," where the central core of a known active compound is replaced with a structurally novel one to identify new chemotypes with similar or improved biological activities. nih.govniper.gov.in This approach has been successfully applied to discover compounds with enhanced metabolic stability and to navigate around existing patent landscapes. niper.gov.innih.govunica.it
For instance, derivatization of analogous structures has led to the development of potent inhibitors for various enzymes. By systematically altering the central heterocycle of related compounds, researchers have significantly influenced inhibitor activity. nih.gov This highlights the potential for creating a diverse library of bioactive molecules from the this compound core. The goal of such derivatization is often to improve properties like solubility and metabolic stability, which are critical for the development of effective drugs. dundee.ac.ukresearchgate.net
Chemical Space Exploration around the Malonamic Acid Core
Exploring the chemical space around the malonamic acid core involves synthesizing and evaluating a wide array of related compounds to map structure-activity relationships (SAR). This exploration helps in understanding how different chemical modifications impact the compound's interaction with its biological target. The malonamic acid core itself is a derivative of malonic acid, a naturally occurring dicarboxylic acid. nih.govwikipedia.orgatamankimya.com
The exploration can lead to the discovery of compounds with entirely new therapeutic applications. For example, recent research on malonic acid derivatives has identified potent inhibitors of CD73, a target for cancer immunotherapy. nih.gov By exploring variations, such as replacing a benzotriazole (B28993) moiety, researchers have uncovered new avenues for structural diversity in CD73 inhibitors. nih.gov This systematic approach of exploring the chemical space is crucial for uncovering the full therapeutic potential of the malonamic acid scaffold.
Development of Targeted Probes for Mechanistic Studies
To better understand the biological mechanisms through which this compound and its analogs exert their effects, researchers design and synthesize targeted chemical probes. These probes are often analogs of the parent compound that have been modified to include a reporter group, such as a fluorescent label. mdpi.com
These fluorescently-labeled analogs can be used to visualize the compound's distribution within cells and to identify its specific binding partners. mdpi.com While the design of such probes for this compound specifically is an area of ongoing research, the principles have been applied to similar molecules. For example, fluorescence-labeled analogs of other enzyme inhibitors have been synthesized to study their interactions with their targets, although sometimes with challenges in retaining binding affinity. mdpi.com The development of such probes for N-(3,a4-dichlorophenyl)malonamic acid would be invaluable for elucidating its mechanism of action, particularly in its role as a fatty acid amide hydrolase (FAAH) inhibitor. nih.govpatsnap.com
Integration with Systems Biology and Cheminformatics Approaches
Modern drug discovery heavily relies on the integration of computational approaches like systems biology and cheminformatics. Systems biology models can help to understand the broader physiological context of inhibiting a target like FAAH. nih.gov For instance, a systems pharmacology model was used to evaluate FAAH as a target for pain, integrating data on endocannabinoid metabolism, inhibitor pharmacokinetics, and receptor binding kinetics. nih.gov This type of modeling can identify knowledge gaps and predict the potential outcomes of clinical trials. nih.gov
Cheminformatics tools are essential for managing and analyzing the large datasets generated during chemical space exploration. nih.govx-mol.com These techniques aid in identifying drug-like candidates from large compound libraries by predicting their physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov By applying cheminformatic analyses to libraries of natural products, researchers have successfully prioritized compounds for development as new anti-infective and anti-malarial drugs. nih.gov Similar approaches can be applied to the derivatives of this compound to streamline the discovery of new lead compounds.
Green Chemistry Approaches in Malonamic Acid Synthesis
The synthesis of malonamic acids and their precursors is increasingly being viewed through the lens of green chemistry, which aims to develop more environmentally friendly chemical processes. Traditional methods for producing malonic acid, a key precursor, often involve hazardous materials like sodium cyanide. chemicalbook.com
Recent research has focused on developing greener alternatives. One promising approach is the use of malonic acid itself as a biodegradable and efficient catalyst for organic reactions, such as the synthesis of highly substituted dihydro-2-oxopyrrole derivatives. ui.ac.idui.ac.id This method offers advantages like operational simplicity, mild reaction conditions, and high yields without the need for chromatographic purification. ui.ac.idui.ac.id Furthermore, microbial fermentation is being explored as a sustainable method to produce malonic acid from renewable feedstocks, moving away from fossil fuel-based production. chemicalbook.com These green chemistry approaches are not only better for the environment but can also lead to more efficient and cost-effective synthesis of malonamic acid derivatives. jst.go.jp
Unexplored Mechanistic Hypotheses and Research Questions
Despite the research into this compound and its analogs as FAAH inhibitors, several mechanistic questions remain. nih.govpatsnap.com FAAH is a key enzyme that breaks down endocannabinoids like anandamide (B1667382), which are involved in regulating pain, mood, and inflammation. patsnap.comoup.com While inhibiting FAAH is known to increase anandamide levels, leading to therapeutic effects, the full scope of its biological roles is still being uncovered. patsnap.comoup.com
One area of active investigation is the potential for dual inhibition of FAAH and another enzyme, monoacylglycerol lipase (B570770) (MAGL), which breaks down a different endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Studies suggest that combining full FAAH inhibition with partial MAGL inhibition could produce enhanced and sustained pain relief with fewer side effects compared to inhibiting either enzyme alone. nih.gov
Further research is also needed to understand the potential off-target effects of this compound and its derivatives. Unraveling these complex biological interactions is crucial for the development of safer and more effective therapies based on this chemical scaffold. The continued exploration of these and other hypotheses will undoubtedly open new avenues for the therapeutic application of malonamic acid derivatives.
Conclusion: N 3,4 Dichlorophenyl Malonamic Acid As a Prototypical Compound for Mechanistic Drug Discovery and Synthetic Innovation
Summary of Key Research Findings and Methodological Advancements
Detailed research focusing specifically on N-(3,4-dichlorophenyl)malonamic acid is limited. However, its fundamental properties have been cataloged, and its synthesis can be inferred from established chemical principles.
The core structure consists of a malonic acid monoamide bearing a 3,4-dichlorophenyl substituent. ebi.ac.uk The physical and chemical properties of its conjugate base, N-(3,4-dichlorophenyl)malonamate, are documented in chemical databases. nih.govebi.ac.uk
Table 1: Physicochemical Properties of N-(3,4-dichlorophenyl)malonamate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆Cl₂NO₃⁻ | nih.gov |
| Molecular Weight | 247.05 g/mol | nih.gov |
| IUPAC Name | 3-(3,4-dichloroanilino)-3-oxopropanoate | nih.gov |
| InChI | InChI=1S/C9H7Cl2NO3/c10-6-2-1-5(3-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)/p-1 | nih.gov |
Methodological advancements concerning this specific molecule are not extensively reported. However, the synthesis of structurally similar compounds provides a clear blueprint. For instance, the synthesis of N-(3,4-dichlorophenyl)maleamic acid, which differs by the presence of a double bond in the acid moiety, involves the reaction of 3,4-dichloroaniline (B118046) with maleic anhydride (B1165640). nih.govresearchgate.net The resulting solid is then purified through treatment with dilute hydrochloric acid to remove unreacted aniline (B41778), followed by washing to remove excess maleic anhydride and maleic acid, and finally recrystallization. nih.gov A plausible synthetic route for this compound would similarly involve the acylation of 3,4-dichloroaniline with a suitable malonic acid derivative, such as malonyl chloride or by a carbodiimide-mediated coupling with malonic acid itself. The malonic acid framework is a versatile building block in organic synthesis. wikipedia.org
Broader Implications for Organic Synthesis and Medicinal Chemistry
The true potential of this compound lies in its implications for broader synthetic and medicinal applications, extrapolated from research on related compounds.
In organic synthesis, malonic acid and its esters are renowned for their utility in reactions like the Knoevenagel condensation to form α,β-unsaturated carboxylic acids and the malonic ester synthesis to produce substituted carboxylic acids. wikipedia.org this compound could serve as a valuable synthon in similar transformations, introducing the dichlorophenylamide functionality into more complex molecular architectures. The dichlorophenyl group itself is a common feature in many biologically active molecules, often enhancing properties like lipophilicity, which can be crucial for cell penetration. researchgate.net
From a medicinal chemistry perspective, both the dichlorophenyl and malonamic acid motifs are present in compounds with demonstrated biological activity. For example, derivatives of malonic acid have been investigated as potent inhibitors of the enzyme CD73, a target in cancer immunotherapy. nih.gov The general structure of malonic acid amides is found in various pharmacologically active agents. Furthermore, compounds featuring a dichlorophenyl ring have been explored for their potential as disruptors of mycobacterial energetics, highlighting their relevance in developing new antituberculosis agents. researchgate.net The presence of halogen atoms, such as chlorine, can significantly influence a molecule's metabolic stability and binding affinity to biological targets. The synthesis of fluorinated hydroxamic acids, for example, has been a strategy in the development of histone deacetylase (HDAC) inhibitors. mdpi.com
Perspectives on Future Research Trajectories and Collaborative Opportunities
The limited specific research on this compound presents a landscape rich with opportunities for future investigation.
Future research should logically begin with the optimized synthesis and thorough characterization of this compound and a library of its derivatives. Systematic modifications of both the aromatic ring and the malonamic acid backbone would allow for the exploration of structure-activity relationships.
A primary research trajectory would be the comprehensive screening of these novel compounds for a wide range of biological activities. Drawing inspiration from related structures, these screenings could focus on areas such as:
Anticancer properties: Investigating inhibitory activity against enzymes like CD73 or histone deacetylases. nih.govresearchgate.net
Antimicrobial potential: Assessing efficacy against various bacterial strains, particularly mycobacteria, given the known activity of other dichlorophenyl-containing compounds. researchgate.net
Enzyme inhibition: Exploring its potential as an inhibitor for other enzyme classes where malonate-like structures have shown activity, such as succinate (B1194679) dehydrogenase. wikipedia.org
These research avenues naturally lend themselves to collaborative efforts. A partnership between synthetic organic chemistry laboratories, responsible for generating the compound library, and medicinal chemistry or chemical biology groups, equipped for high-throughput screening and mechanistic studies, would be highly synergistic. Such collaborations could accelerate the discovery process, potentially elevating this compound from a chemical curiosity to a lead compound in a drug discovery program. Further collaborations with structural biologists could elucidate the binding modes of active compounds, enabling rational, structure-based drug design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)malonamic acid, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer: Synthesis typically involves condensation of malonic acid derivatives with 3,4-dichloroaniline. A validated approach (adapted from succinamate synthesis ) uses malonic anhydride reacted with 3,4-dichloroaniline in toluene under reflux, followed by acidification to precipitate the product. Yield optimization (e.g., ~84% in analogous reactions ) requires precise stoichiometry, temperature control (80–100°C), and removal of unreacted starting materials via dilute HCl washes. Purity is enhanced by recrystallization from methanol or ethanol.
Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the molecular structure of this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ ~7.2–7.8 ppm for dichlorophenyl), amide NH (δ ~9–10 ppm), and carboxylic acid protons (δ ~12–13 ppm). Carbon signals for the malonamic backbone (δ ~165–175 ppm for carbonyl carbons) and aromatic carbons (δ ~120–140 ppm) are critical .
- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions) and confirms antiparallel conformations of amide and ester groups in analogs, as seen in structurally similar compounds .
Q. What purification techniques are most effective for isolating this compound from reaction byproducts?
- Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted aniline and anhydride residues. Recrystallization in methanol or ethanol is preferred for high-purity crystals (>99.5%), as demonstrated in purification of related dichlorophenyl amides .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, side-chain elongation) influence the biological activity of this compound?
- Methodological Answer: Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., replacing Cl with F or modifying the malonamic backbone). Pharmacological assays (e.g., receptor binding ) and computational docking models assess interactions with biological targets. For example, dichlorophenyl groups enhance lipophilicity and receptor affinity in opioid analogs , while esterification alters metabolic stability .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer:
- HPLC-MS/MS : Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) and MRM transitions for quantification. Validate with spike-recovery experiments in plasma or tissue homogenates (LOQ ~0.1 ng/mL) .
- FTIR and DSC : Monitor degradation products (e.g., decarboxylation) via shifts in carbonyl stretches (1700–1750 cm⁻¹) and thermal stability profiles .
Q. How do intermolecular hydrogen-bonding patterns in this compound crystals affect its solubility and stability?
- Methodological Answer: X-ray diffraction data reveal N–H⋯O and O–H⋯O hydrogen bonds forming infinite chains, which reduce aqueous solubility but enhance thermal stability. Solubility can be modulated by co-crystallization with hydrophilic coformers (e.g., cyclodextrins) .
Q. What enzymatic pathways are implicated in the metabolism of this compound, and how can metabolites be characterized?
- Methodological Answer: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Expected pathways include hydrolysis of the amide bond (yielding 3,4-dichloroaniline) and glucuronidation of the carboxylic acid moiety .
Q. How can computational modeling predict the environmental fate of this compound, such as soil adsorption or aquatic toxicity?
- Methodological Answer: Use QSAR models (e.g., EPI Suite) to estimate log P (lipophilicity), biodegradation probability, and EC50 values for aquatic organisms. Validate with experimental data from soil column studies or algal toxicity assays .
Data Contradictions and Validation
- Synthesis Yields : Reported yields for analogs range from 27% to 84% , highlighting the need for condition-specific optimization (e.g., solvent choice, reaction time).
- Biological Activity : While dichlorophenyl derivatives show receptor affinity in opioid studies , conflicting data on cytotoxicity in plant models suggest context-dependent effects. Cross-validate with multiple assay systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
